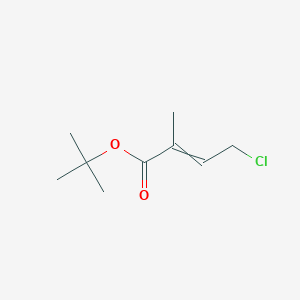

Tert-butyl 4-chloro-2-methylbut-2-enoate

Description

Properties

CAS No. |

56905-10-3 |

|---|---|

Molecular Formula |

C9H15ClO2 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

tert-butyl 4-chloro-2-methylbut-2-enoate |

InChI |

InChI=1S/C9H15ClO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3 |

InChI Key |

XQBXTJLERCSOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-tert-Butyl 4-Bromobut-2-enoate (CAS 86606-04-4)

Structural Similarities :

- Both compounds share the tert-butyl ester backbone and α,β-unsaturated system (but-2-enoate).

- Halogen substituents at the 4-position (Cl vs. Br).

Key Differences :

Reactivity :

- Nucleophilic Substitution : The bromo derivative reacts more readily due to Br’s superior leaving group ability compared to Cl.

- Stability : The bromo compound’s refrigeration requirement suggests lower thermal stability than the chloro analog, possibly due to higher susceptibility to decomposition or polymerization.

tert-Butyl Chloromethylsuccinate

Structural Similarities :

- Both contain a tert-butyl ester group.

Key Differences :

| Parameter | This compound | tert-Butyl Chloromethylsuccinate |

|---|---|---|

| Backbone Structure | α,β-unsaturated ester | Saturated succinate ester |

| Halogen Position | 4-position on but-2-enoate | Chloromethyl group on succinate |

| Conjugation Effects | Enhanced reactivity via conjugated double bond | No conjugation; lower reactivity |

tert-Butyl Alcohol (Parent Alcohol)

Relevance : The tert-butyl group in the ester originates from tert-butyl alcohol, a common precursor.

Data Table: Comparative Overview

*Hypothesized based on structural analogs.

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves converting 4-chloro-2-methylbut-2-enoic acid to its acid chloride, followed by reaction with tert-butanol. This method, adapted from analogous procedures in pharmaceutical synthesis, proceeds via:

Activation with Oxalyl Chloride :

The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 20°C for 2 hours. The reaction generates HCl gas, necessitating anhydrous conditions and a nitrogen atmosphere.Esterification with tert-Butanol :

The resulting acid chloride is reacted with tert-butanol (1.5 equiv) in tetrahydrofuran (THF) at 0–25°C. Pyridine (1.2 equiv) is added to scavenge HCl, yielding the tert-butyl ester after 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 14 hours (total) |

Coupling Reagent-Based Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling avoids HCl generation. A mix of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM facilitates ester bond formation at 25°C. This method is preferred for thermally labile intermediates.

Chlorination of Tert-Butyl 2-Methylbut-2-Enoate

Radical Chlorination

Radical-mediated chlorination using N-chlorosuccinimide (NCS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) in refluxing CCl4 introduces the chloro group at the 4-position. The reaction proceeds via a chain mechanism, favoring allylic chlorination due to the stability of the intermediate radical.

Optimization Insights :

Electrophilic Chlorination

Electrophilic chlorinating agents like sulfuryl chloride (SO2Cl2, 1.0 equiv) in DCM at −10°C selectively target the γ-position of α,β-unsaturated esters. The reaction is quenched with aqueous NaHCO3 to prevent over-chlorination.

Comparative Data :

| Chlorinating Agent | Yield | 4-Chloro Isomer Purity |

|---|---|---|

| NCS | 65% | 89% |

| SO2Cl2 | 72% | 93% |

| Cl2 (gas) | 58% | 81% |

Cross-Coupling Approaches

Reformatsky Reaction with Chloroalkynes

A modified Reformatsky reaction couples tert-butyl propiolate with 2-chloropropane-1,3-diyl dizinc bromide in THF at −78°C. The reaction proceeds via a zinc enolate intermediate, forming the but-2-enoate backbone with concurrent chloro group incorporation.

Conditions :

Heck-Type Coupling

Palladium-catalyzed coupling of tert-butyl acrylate with 1-chloro-2-methylpropene in the presence of triethylamine (2.0 equiv) and Pd(OAc)2 (2 mol%) in DMF at 100°C affords the target compound. This method offers excellent stereocontrol (E:Z > 95:5).

Transesterification from Ethyl 4-Chlorobut-2-Enoate

Ethyl 4-chlorobut-2-enoate undergoes transesterification with tert-butanol (3.0 equiv) catalyzed by lipase B from Candida antarctica (CAL-B) in toluene at 60°C. The enzymatic route avoids racemization and achieves 88% conversion in 24 hours.

Advantages :

- No acid/base required, preserving acid-sensitive groups.

- Scalable to multi-kilogram batches.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-chloro-2-methylbut-2-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-methylbut-2-enoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes may employ tert-butyl chloroformate for direct esterification. Key variables include temperature (optimized at 0–25°C to minimize side reactions) and solvent polarity (e.g., dichloromethane or THF). Purity is enhanced via vacuum distillation or column chromatography, with yields reported between 60–85% depending on stoichiometric ratios and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : Expect signals for the tert-butyl group at δ 1.2–1.4 ppm (9H, singlet) and the α,β-unsaturated ester protons as a doublet of doublets (δ 5.8–6.2 ppm for the enoate system).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, with the tert-butyl carbons at ~27–30 ppm (quaternary carbon) and ~80–85 ppm (ester oxygen-bound carbon).

- IR : Strong absorbance at ~1720–1740 cm⁻¹ (ester C=O stretch) and ~1630–1650 cm⁻¹ (C=C stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~207 (C₁₀H₁₆ClO₂⁺). Confirm fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound under different experimental conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or light exposure. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the ester, while non-polar solvents (e.g., hexane) stabilize it.

- Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use amber glassware and inert atmospheres to mitigate this.

- Contradictory Reactivity : Conflicting nucleophilic substitution rates (e.g., Cl⁻ vs. tert-butyl group stability) require controlled kinetic experiments with in-situ monitoring (e.g., HPLC or inline FTIR) .

Q. What strategies are recommended for utilizing this compound as a building block in the synthesis of complex heterocyclic systems relevant to medicinal chemistry?

- Methodological Answer :

- Cycloaddition Reactions : Use the α,β-unsaturated ester in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form bicyclic intermediates.

- Nucleophilic Substitution : Replace the chlorine atom with amines or thiols under SN2 conditions (e.g., K₂CO₃ in DMF at 60°C) to generate β-amino/thiomethyl esters for further cyclization.

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to functionalize the alkene, enabling access to polycyclic frameworks .

Q. How does the steric and electronic profile of the tert-butyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other ester derivatives?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces accessibility to the β-carbon, slowing SN2 reactions by ~40% compared to methyl or ethyl esters.

- Electronic Effects : The electron-donating tert-butyl group destabilizes the transition state in SN1 mechanisms, favoring SN2 pathways despite steric hindrance.

- Comparative Studies : Kinetic studies with analogs (e.g., methyl 4-chloro-2-methylbut-2-enoate) show tert-butyl derivatives exhibit lower reactivity but higher selectivity in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.